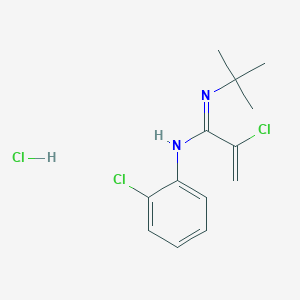
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is a chemical compound with the molecular formula C7H13N2Cl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenimidamide group and a dimethylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride typically involves the reaction of propenimidamide with a dimethylethyl group under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, N-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the monohydrochloride group.
2-Propenimidamide, 2-chloro-N-(1,1-dimethylethyl)-: This compound includes a chloro group, which differentiates it from the original compound.
Uniqueness
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is unique due to its specific structure and the presence of the monohydrochloride group. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
85801-96-3 |
|---|---|
Formule moléculaire |
C13H17Cl3N2 |
Poids moléculaire |
307.6 g/mol |
Nom IUPAC |
N'-tert-butyl-2-chloro-N-(2-chlorophenyl)prop-2-enimidamide;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2.ClH/c1-9(14)12(17-13(2,3)4)16-11-8-6-5-7-10(11)15;/h5-8H,1H2,2-4H3,(H,16,17);1H |
Clé InChI |
UNPRDPCUWVOWCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C(C(=C)Cl)NC1=CC=CC=C1Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


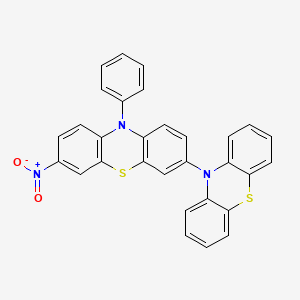

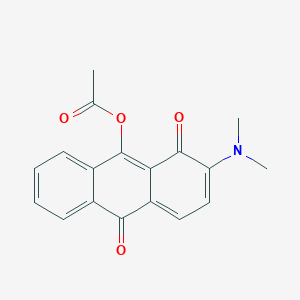
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)

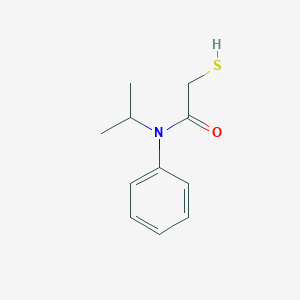
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
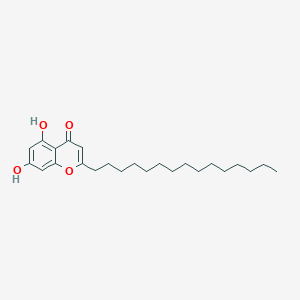
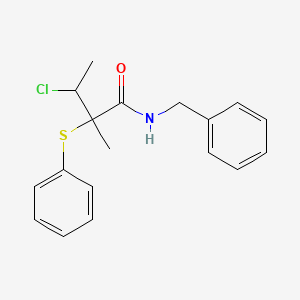
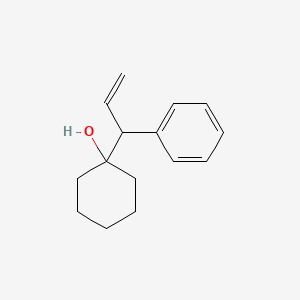
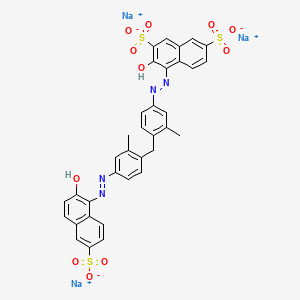
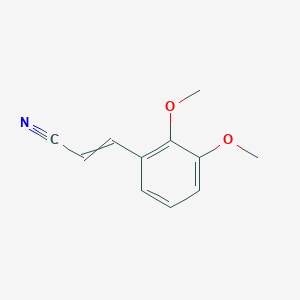
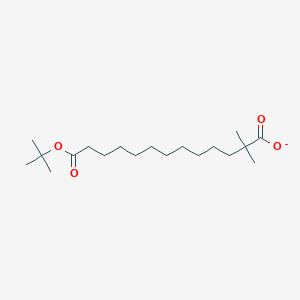
![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
